2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions . One common method involves the reaction between 2-aminophenol and an aldehyde in a solvent such as methyl cyanide or dimethyl sulfoxide (DMSO) using potassium carbonate (K₂CO₃) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is often carried out under argon atmosphere with blue LED radiation for 24 hours, yielding derivatives with 58-92% efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are used to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines typically yields oxazoles, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In medicinal chemistry, benzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties . They are also used as starting materials for drug discovery and development. In the field of industrial chemistry, these compounds are used in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole involves its interaction with various molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in cyclization reactions, leading to the formation of heterocyclic structures. The electron density from the aryl amine is often delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Oxazoline: A five-membered heterocyclic compound with one nitrogen and one oxygen atom in its structure.
Thiazole: A five-membered heterocyclic compound with one nitrogen and one sulfur atom.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole is unique due to its specific substitution pattern and the presence of both carboxy and hydroxy groups on the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-hydroxy-2-(7-methyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-5-3-2-4-6-8(5)15-9(11-6)7(12)10(13)14/h2-4,7,12H,1H3,(H,13,14) |
InChI Key |
VFQIFFZQJOIXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.